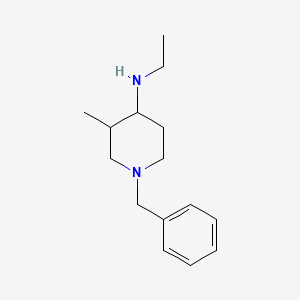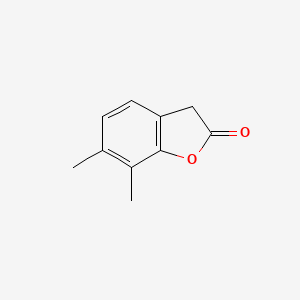![molecular formula C8H6ClNOS B13951676 (6-Chlorobenzo[d]thiazol-2-yl)methanol](/img/structure/B13951676.png)
(6-Chlorobenzo[d]thiazol-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Chlorobenzo[d]thiazol-2-yl)methanol is a chemical compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by a chlorine atom at the 6th position and a methanol group at the 2nd position on the benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chlorobenzo[d]thiazol-2-yl)methanol typically involves the reaction of 2-aminothiophenol with chloroacetaldehyde under acidic conditions to form the benzothiazole ring. The resulting intermediate is then chlorinated at the 6th position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. Finally, the methanol group is introduced at the 2nd position through a nucleophilic substitution reaction using methanol as the nucleophile .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs more efficient and scalable methods. For example, continuous flow reactors may be used to optimize reaction conditions and improve yield. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product’s purity .
Chemical Reactions Analysis
Types of Reactions
(6-Chlorobenzo[d]thiazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the benzothiazole ring into a more saturated structure.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) under basic conditions
Major Products Formed
Oxidation: 6-Chlorobenzo[d]thiazole-2-carboxylic acid
Reduction: 6-Chlorobenzo[d]thiazole
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used
Scientific Research Applications
(6-Chlorobenzo[d]thiazol-2-yl)methanol has a wide range of applications in scientific research:
Biology: The compound is studied for its potential as an antimicrobial agent due to its ability to inhibit the growth of various bacteria and fungi.
Medicine: Benzothiazole derivatives, including this compound, are investigated for their anti-inflammatory, anticancer, and antiviral properties.
Industry: The compound is used in the development of dyes, pigments, and photographic sensitizers .
Mechanism of Action
The mechanism of action of (6-Chlorobenzo[d]thiazol-2-yl)methanol varies depending on its application:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Anti-inflammatory Activity: It inhibits the cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function .
Comparison with Similar Compounds
Similar Compounds
- (6-Bromobenzo[d]thiazol-2-yl)methanol
- (6-Fluorobenzo[d]thiazol-2-yl)methanol
- (6-Methylbenzo[d]thiazol-2-yl)methanol
Uniqueness
(6-Chlorobenzo[d]thiazol-2-yl)methanol is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its bromine, fluorine, or methyl-substituted counterparts. Additionally, the chlorine atom enhances the compound’s lipophilicity, potentially improving its bioavailability and efficacy in biological applications .
Properties
Molecular Formula |
C8H6ClNOS |
|---|---|
Molecular Weight |
199.66 g/mol |
IUPAC Name |
(6-chloro-1,3-benzothiazol-2-yl)methanol |
InChI |
InChI=1S/C8H6ClNOS/c9-5-1-2-6-7(3-5)12-8(4-11)10-6/h1-3,11H,4H2 |
InChI Key |
UKHVZNJJPXIYJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=N2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Propan-2-yl)bicyclo[3.2.1]octane-3-carbonyl chloride](/img/structure/B13951603.png)
![1-Bromotricyclo[3.1.0.0~2,6~]hex-3-ene](/img/structure/B13951608.png)


![2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]Cyclopentanone](/img/structure/B13951613.png)



![methyl 5-hydroxy-3-p-tolyl-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate](/img/structure/B13951652.png)

![5,6-Bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13951658.png)


